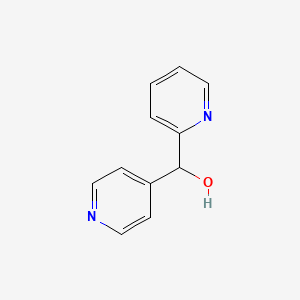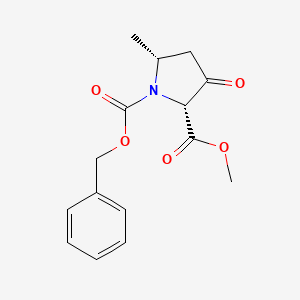
(E)-Diethyl (3-oxo-3-phenylprop-1-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a conjugated enone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate typically involves the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, such as chalcone. The reaction is usually catalyzed by a base, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and proceeds under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The carbonyl group in the enone system can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Phosphonate esters or amides.
Wissenschaftliche Forschungsanwendungen
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The conjugated enone system also allows for interactions with nucleophiles, making it a versatile compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Dimethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate: A methyl ester analog with similar reactivity.
Diethyl cyanophosphonate: Another phosphonate compound with different functional groups and reactivity
Uniqueness
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate is unique due to its conjugated enone system, which provides additional reactivity and potential for diverse applications compared to simpler phosphonates. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C13H17O4P |
|---|---|
Molekulargewicht |
268.24 g/mol |
IUPAC-Name |
(E)-3-diethoxyphosphoryl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H17O4P/c1-3-16-18(15,17-4-2)11-10-13(14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ |
InChI-Schlüssel |
GJUALVBBXKGMHZ-ZHACJKMWSA-N |
Isomerische SMILES |
CCOP(=O)(/C=C/C(=O)C1=CC=CC=C1)OCC |
Kanonische SMILES |
CCOP(=O)(C=CC(=O)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)






